molecular formula C9H6BrNO3 B1412566 Methyl 3-bromo-2-cyano-5-hydroxybenzoate CAS No. 1805099-11-9

Methyl 3-bromo-2-cyano-5-hydroxybenzoate

Cat. No.: B1412566
CAS No.: 1805099-11-9
M. Wt: 256.05 g/mol
InChI Key: MPRHZMPNXSBSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 3-bromo-2-cyano-5-hydroxybenzoate typically involves the bromination of methyl 2-cyano-5-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-bromo-2-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-hydroxybenzoate is used extensively in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-5-hydroxybenzoate is primarily related to its functional groups. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets. The cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can form hydrogen bonds, further stabilizing interactions with molecular targets .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(12)3-8(10)7(6)4-11/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRHZMPNXSBSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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